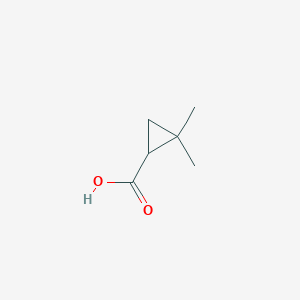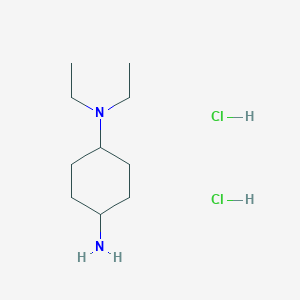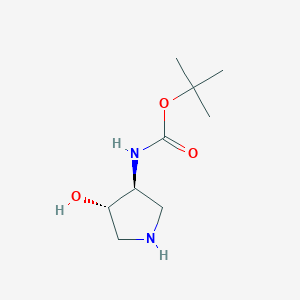![molecular formula C10H16N2O2 B3025636 1,3-Diazaspiro[4.7]dodecane-2,4-dione CAS No. 710-94-1](/img/structure/B3025636.png)
1,3-Diazaspiro[4.7]dodecane-2,4-dione
Overview
Description
1,3-Diazaspiro[4.7]dodecane-2,4-dione, commonly referred to as DSDD, is an organic compound that has been used in a variety of scientific fields. DSDD is a cyclic spiro compound that has a unique structure that makes it a versatile reagent for a variety of applications. It has been used in the synthesis of heterocyclic compounds, as a catalyst in the synthesis of polymers, and as a reagent in the preparation of pharmaceuticals. In addition, DSDD has been studied for its potential as an energy storage material and for its potential therapeutic applications.
Scientific Research Applications
Structural and Conformational Analysis
- Hydrogen Bonding and Layer Structure : 1,3-Diazaspiro[4.7]dodecane-2,4-dione exhibits significant hydrogen bonding interactions, forming layer structures in certain compounds. The cycloalkane rings in these structures project outwards from a central, polar region. This property is crucial for understanding the molecular arrangement and interactions in crystal structures (Todorov et al., 2009).
Drug Discovery and Pharmacological Potential
- Potential Anticonvulsant Agents : Studies on the structure-property relationship of diazaspiro[4.7]dodecane derivatives have shown potential as anticonvulsant agents. This is based on the comparison of experimental and theoretical data, suggesting potential for new drug development (Lazić et al., 2017).
Synthesis and Chemical Properties
Spiropyrimidinetriones and Thioxopyrimidinediones : The synthesis of various diazaspiro compounds, including thioxopyrimidinediones and spiropyrimidinetriones, highlights the versatility and reactivity of this compound class, which is important for the development of new chemical entities (Reddy et al., 2001).
Cost-effective Synthesis Methods : Recent advancements in the synthesis of diazaspiro compounds, like 1,3-diazaspiro[4.5]decane-2,4-dione, demonstrate a fast, efficient, and cost-effective approach. This is crucial for the large-scale production and further application in pharmaceuticals (Pardali et al., 2021).
Novel Structures and Synthesis
- Development of Novel Spiro Scaffolds : The design and synthesis of new spiro scaffolds, inspired by bioactive natural products, have been reported. These scaffolds, containing diazaspiro compounds, are important for drug discovery, offering a platform for the development of a diverse range of pharmacologically active compounds (Jenkins et al., 2009).
properties
IUPAC Name |
1,3-diazaspiro[4.7]dodecane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-8-10(12-9(14)11-8)6-4-2-1-3-5-7-10/h1-7H2,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKBJKPVCZJVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221229 | |
| Record name | 1,3-Diazaspiro(4.7)dodecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diazaspiro[4.7]dodecane-2,4-dione | |
CAS RN |
710-94-1 | |
| Record name | 1,3-Diazaspiro[4.7]dodecane-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=710-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diazaspiro(4.7)dodecane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000710941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002638907 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diazaspiro(4.7)dodecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3025553.png)
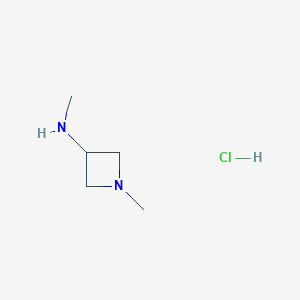
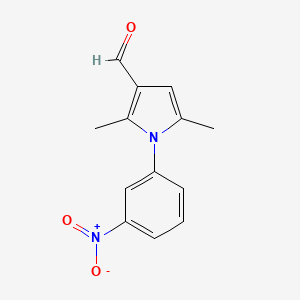
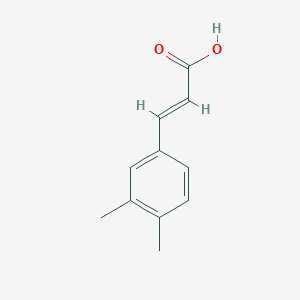

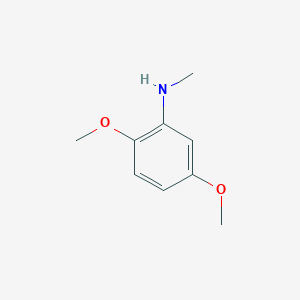
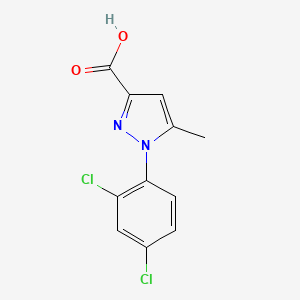


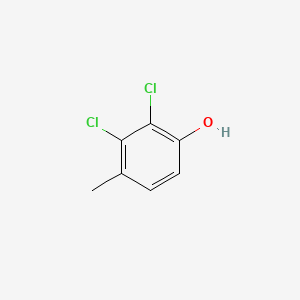
![3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B3025570.png)
